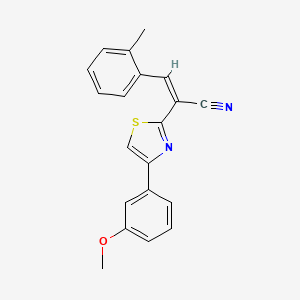
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is an organic compound characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Next, the methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction, where the thiazole derivative reacts with o-tolualdehyde and malononitrile in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and acrylonitrile moiety suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its structural features that allow for easy modification and functionalization.
作用机制
The mechanism of action of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with protein active sites, while the acrylonitrile moiety can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target.
相似化合物的比较
Similar Compounds
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Similar structure but lacks the o-tolyl group.
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Similar structure but with a p-tolyl group instead of o-tolyl.
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile: Similar structure but with an m-tolyl group instead of o-tolyl.
Uniqueness
The uniqueness of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile lies in the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the o-tolyl group may confer distinct steric and electronic properties compared to its isomers, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-6-3-4-7-15(14)10-17(12-21)20-22-19(13-24-20)16-8-5-9-18(11-16)23-2/h3-11,13H,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAMRMTSPMWHC-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
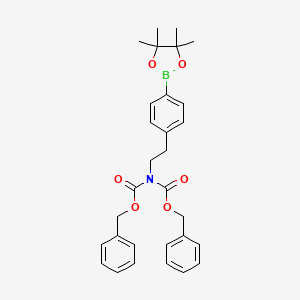
![Methyl (E)-4-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propylamino]-4-oxobut-2-enoate](/img/structure/B2569525.png)
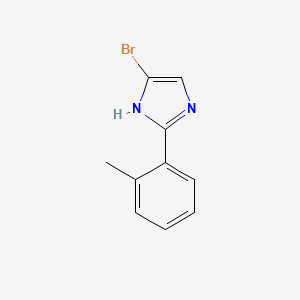
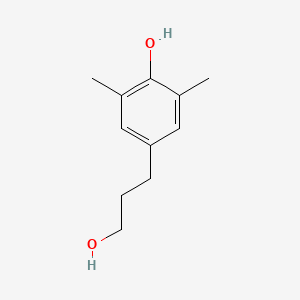
![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2569528.png)
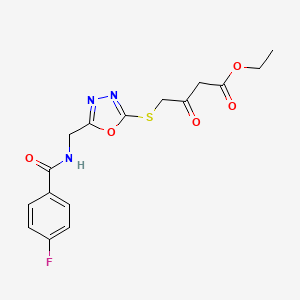

![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2569533.png)
![N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B2569536.png)
![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole](/img/structure/B2569538.png)
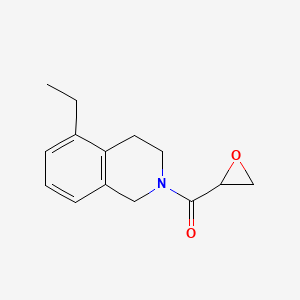
![(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569543.png)
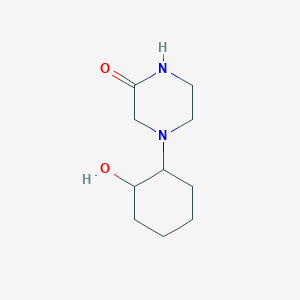
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)
